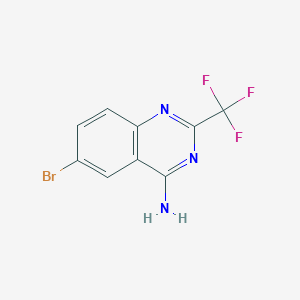

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines have a wide range of biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications. The presence of a bromine atom and a trifluoromethyl group in the compound suggests that it may have unique chemical properties and biological activities.

Synthesis Analysis

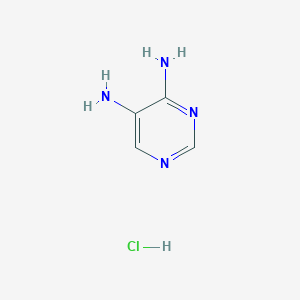

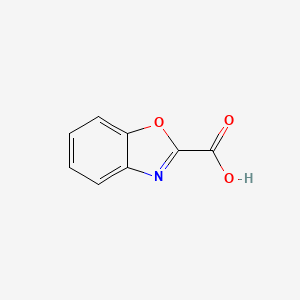

The synthesis of quinazoline derivatives often involves the condensation of various substituted benzoxazinones with different reagents. For instance, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have been synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with various amines, such as trimethoprim, pyrimethamine, and lamotrigine . Another approach for synthesizing quinazolines includes copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia or amines . These methods highlight the versatility and practicality of synthesizing quinazoline derivatives, which could be applicable to the synthesis of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be elucidated using various spectroscopic techniques and computational methods. For example, the crystal structure of a related quinazoline derivative was determined using X-ray diffraction, and the molecular structure was further confirmed through density functional theory (DFT) calculations . Such studies provide insights into the conformation and electronic properties of the molecule, which are essential for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including amination, which is a key step in modifying the structure to enhance biological activity. For instance, 6-halo-quinazolin-4(3H)-one derivatives have been used in Pd-catalyzed amination reactions with different amines under optimized conditions . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the outcome of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of a bromine atom and a trifluoromethyl group in 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine would likely contribute to its lipophilicity, electronic distribution, and potential interactions with biological targets. These properties are crucial for the compound's solubility, stability, and overall pharmacokinetic profile. The antimicrobial and antiinflammatory activities of similar quinazoline derivatives have been evaluated, indicating that these compounds can exhibit significant biological activities . Computational tools can also predict properties such as drug-likeness, bioactivity scores, and toxicity, which are important for the development of new therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Palladium-catalyzed Amination Reactions

A study by Garlapati et al. (2012) highlighted the use of 6-halo quinazolinones, including 6-bromo-2-(trifluoromethyl)quinazolin-4-amine, in palladium-catalyzed amination reactions. These reactions are pivotal in synthesizing diverse aryl, heteroaryl, and alkyl amine derivatives, showcasing the compound's utility in creating a broad range of biologically active molecules (Garlapati et al., 2012).

Anticancer and Antimicrobial Activities

Several studies have explored the anticancer and antimicrobial potentials of derivatives synthesized from 6-bromo-2-(trifluoromethyl)quinazolin-4-amine. Nowak et al. (2014) and Malinowski et al. (2015) reported on the synthesis of quinazolinone derivatives demonstrating significant anticancer activities against various cell lines. These findings suggest the compound's role as a precursor in developing new therapeutic agents (Nowak et al., 2014); (Malinowski et al., 2015).

Microwave-assisted Synthesis

Mohammadi and Hossini (2011) demonstrated the efficiency of microwave-assisted synthesis involving 6-bromo-2-(trifluoromethyl)quinazolin-4-amine. This approach facilitates rapid, solvent-free synthesis of quinazolinone derivatives, highlighting the compound's adaptability to green chemistry principles (Mohammadi & Hossini, 2011).

Novel Synthetic Pathways and Drug Development

Research by Eweas et al. (2021) and Patel et al. (2006) expands on the synthetic versatility of 6-bromo-2-(trifluoromethyl)quinazolin-4-amine, leading to novel compounds with potential as anti-tumor and antimicrobial agents. These studies exemplify the compound's significance in the discovery and optimization of new drugs and materials (Eweas et al., 2021); (Patel et al., 2006).

Eigenschaften

IUPAC Name |

6-bromo-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N3/c10-4-1-2-6-5(3-4)7(14)16-8(15-6)9(11,12)13/h1-3H,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULKCZSSDBZSAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610191 |

Source

|

| Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |

CAS RN |

929379-35-1 |

Source

|

| Record name | 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)